4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[1-(1H-pyrazol-4-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H13N3O/c1-8(14-10-6-12-13-7-10)9-2-4-11(15)5-3-9/h2-8,14-15H,1H3,(H,12,13) |
InChI Key |
ZODRJVMUMBGCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC2=CNN=C2 |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry and Phenol Derivatives
The chemical structure of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol strategically combines two important pharmacophores: a pyrazole (B372694) ring and a phenol (B47542) group. This places it at the intersection of heterocyclic chemistry and the study of phenol derivatives, two areas that have significantly contributed to the development of new therapeutic agents.
The pyrazole component is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. globalresearchonline.net This structural motif is found in a wide array of medicinally active compounds. nih.gov Pyrazoles are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govresearchgate.net The versatility of the pyrazole ring allows it to interact with various biological targets, making it a "privileged scaffold" in drug discovery. nih.gov
The phenol group, an aromatic ring with a hydroxyl substituent, is also a common feature in many biologically active molecules and natural products. Phenolic compounds are known for their antioxidant, antimicrobial, and anti-inflammatory activities. mdpi.com The hydroxyl group of the phenol can participate in hydrogen bonding, a key interaction for binding to biological macromolecules like proteins and enzymes.
Synthetic Methodologies and Chemical Transformations of 4 1 1h Pyrazol 4 Yl Amino Ethyl Phenol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol reveals several possible disconnections. The most logical strategic disconnections are at the C-N bonds of the ethylamino bridge.
Disconnection A (C-N bond between the pyrazole (B372694) ring and the ethyl group): This leads to 4-amino-1H-pyrazole and 4-(1-bromoethyl)phenol as key intermediates. This is a convergent approach where the two main fragments are synthesized separately and then coupled.
Disconnection B (C-N bond between the ethyl group and the phenol (B47542) ring): This disconnection is less common for this type of structure but could theoretically lead to 1-(1H-pyrazol-4-yl)ethan-1-amine and a protected 4-hydroxyphenacyl halide.
Disconnection C (Reductive Amination): A powerful and common method for forming C-N bonds is reductive amination. This approach would involve the reaction of 4-amino-1H-pyrazole with 4-hydroxyacetophenone in the presence of a reducing agent. This is often a one-pot procedure and represents a highly efficient convergent strategy.
Based on the prevalence of reductive amination in amine synthesis and the availability of starting materials, Disconnection C represents a highly plausible and efficient strategy.
Established Synthetic Pathways for this compound
While specific literature on the synthesis of this compound is not extensively documented, established methods for the synthesis of 4-aminopyrazoles and subsequent functionalization can be applied to construct viable synthetic routes.
Multi-step Linear and Convergent Approaches
Linear Approach:
A potential multi-step linear synthesis could start from a simple pyrazole precursor.
Synthesis of 4-nitro-1H-pyrazole: Nitration of 1H-pyrazole using a mixture of nitric acid and sulfuric acid.
N-protection of 4-nitro-1H-pyrazole: Protection of the pyrazole nitrogen, for example, with a trityl or BOC group, to prevent side reactions in subsequent steps.
Reduction of the nitro group: Reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield N-protected 4-amino-1H-pyrazole.
Alkylation of the amino group: Reaction of the protected 4-aminopyrazole with a suitable electrophile such as 4-(1-bromoethyl)phenol.
Deprotection: Removal of the N-protecting group to yield the final product.
Convergent Approach (via Reductive Amination):
A more efficient convergent approach would involve the synthesis of the key intermediates followed by a coupling reaction.
Synthesis of 4-amino-1H-pyrazole:
One common method involves the cyclocondensation of diketo oximes with hydrazines to yield nitroso pyrazoles, which can be further reduced.
Another approach is the nitration of a substituted pyrazole followed by reduction.
A direct synthesis from vinyl azides and hydrazines has also been developed, offering a milder alternative. rsc.org
Reductive Amination: The final step would be the reductive amination of 4-hydroxyacetophenone with 4-amino-1H-pyrazole. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Optimization of Reaction Conditions and Yields
The yield of the final product in a multi-step synthesis is highly dependent on the optimization of each reaction step. For the proposed reductive amination, several factors can be optimized.
Table 1: Hypothetical Optimization of Reductive Amination for the Synthesis of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₃CN | Methanol | 25 | 24 | 65 |
| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 85 |
| 3 | H₂/Pd-C | Ethanol (B145695) | 50 | 18 | 78 |
| 4 | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 12 | 90 |
Development of Novel and Green Synthetic Routes
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods.
Catalytic and Stereoselective Synthesis
The ethylamino bridge in this compound contains a chiral center. The development of a stereoselective synthesis would be of significant interest for potential pharmaceutical applications.
Asymmetric Reductive Amination: The use of a chiral catalyst or a chiral auxiliary can induce stereoselectivity in the reductive amination step. Transition metal catalysts with chiral ligands have been successfully employed for the asymmetric hydrogenation of imines.
Enzymatic Synthesis: Biocatalysis offers a green and highly stereoselective alternative. Transaminases, for instance, can be used for the asymmetric synthesis of chiral amines from prochiral ketones.
Atom Economy and Sustainable Chemistry Principles
Applying the principles of green chemistry can lead to more sustainable synthetic routes.
Catalytic Hydrogenation: Using catalytic hydrogenation for both the reduction of the nitro group (in the linear synthesis) and the reductive amination step is a green approach as it typically uses a recyclable catalyst and produces water as the only byproduct.
One-Pot Syntheses: A one-pot synthesis of 4-aminopyrazoles from acetophenones has been demonstrated, which reduces the number of work-up and purification steps, thereby minimizing solvent waste. bohrium.com
Green Solvents: The use of greener solvents like ethanol or water, where possible, can significantly reduce the environmental impact of the synthesis. For example, green methods for the synthesis of p-aminophenol, a key structural motif of the target molecule, have been explored using natural aragonite as a catalyst support. tandfonline.comtandfonline.com
Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles
| Synthetic Route | Key Green Principle | Advantages |
| Convergent (Reductive Amination) | High Atom Economy | Fewer steps, higher overall yield. |
| Catalytic Hydrogenation | Use of Catalysis | Reduces waste from stoichiometric reagents. |
| One-Pot Synthesis of Intermediates | Process Intensification | Reduces solvent usage and waste. |
| Biocatalytic Asymmetric Synthesis | Renewable Catalysts | High stereoselectivity under mild conditions. |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound is a key area of research for exploring its chemical space and developing compounds with potentially enhanced properties. Methodologies focus on chemically modifying the three main components of the molecule: the phenolic moiety, the pyrazole ring, and the ethylamino linker.
Modifications on the Phenolic Moiety
The phenolic hydroxyl group is a versatile handle for chemical modification. Its reactivity allows for the introduction of a wide range of functional groups, which can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Phenols are a recurring and important motif in pharmaceuticals. nsf.gov
One of the most common modifications is O-alkylation to form ether derivatives. This transformation is typically achieved by treating the parent phenol with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). This reaction replaces the acidic phenolic proton with an alkyl group, eliminating the hydrogen-bond donating capability of the hydroxyl group and increasing lipophilicity.
Another key modification is the introduction of substituents onto the aromatic ring of the phenol. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed. However, the orientation of the incoming substituent is directed by the existing hydroxyl and ethylamino groups. Given the activating, ortho-, para-directing nature of the hydroxyl group, new substituents would likely be introduced at the positions ortho to the hydroxyl group.
The phenolic hydroxyl can also be converted into esters through acylation with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This converts the phenol into a prodrug form, which may improve bioavailability.
| Modification Type | Reagents and Conditions | Resulting Structure | Purpose of Modification |
| O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}anisole | Increase lipophilicity, block metabolic O-glucuronidation |
| Acylation (Esterification) | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenyl acetate (B1210297) | Create a prodrug, alter solubility |
| Aromatic Nitration | HNO₃, H₂SO₄ | 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}-2-nitrophenol | Introduce an electron-withdrawing group, intermediate for further synthesis |
| Aromatic Halogenation | Br₂, FeBr₃ or N-Bromosuccinimide (NBS) | 2-Bromo-4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol | Introduce a halogen for further cross-coupling reactions |
Derivatization of the Pyrazole Ring System
The pyrazole ring offers several positions for derivatization, primarily on the nitrogen atoms and the carbon atoms of the ring. Due to prototrophic tautomerism, mono-substituted pyrazoles can exist in multiple forms, which influences their reactivity. mdpi.com
N-Alkylation or N-Arylation at the N-1 position is a common strategy. This is typically accomplished by reacting the pyrazole with an appropriate alkyl or aryl halide in the presence of a base. This modification can influence the molecule's interaction with biological targets and prevent metabolic N-oxidation. The synthesis of 1,3,5-substituted pyrazoles is often achieved through the cyclocondensation of acetylenic ketones with substituted hydrazines. mdpi.com
Substitution on the carbon atoms (C-3 and C-5) of the pyrazole ring can be achieved by starting from appropriately substituted precursors during the pyrazole synthesis itself. The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.com For instance, using a substituted hydrazine in the initial synthesis will result in a derivative functionalized at the N-1 position. nih.govresearchgate.net To introduce substituents at the C-3 or C-5 positions, a modified 1,3-dicarbonyl precursor would be required.
The Vilsmeier-Haack reaction is another method used for the derivatization of pyrazoles, allowing for the introduction of a formyl group (–CHO) at the C-4 position, which can then be used for further synthetic transformations, such as the synthesis of Schiff bases. nih.govresearchgate.net
| Modification Type | General Method | Example Reagents | Resulting Moiety |
| N-1 Substitution | Reaction with substituted hydrazines during synthesis | 4-Methylbenzenesulfonohydrazide | 1-(p-tolylsulfonyl)-pyrazole derivative nih.gov |
| N-1 Alkylation | Post-synthetic modification with alkyl halides | Methyl iodide, K₂CO₃ | 1-Methyl-1H-pyrazole derivative |
| C-3/C-5 Substitution | Cyclocondensation with substituted 1,3-dicarbonyls | A diketone with an additional functional group | 3- or 5-substituted pyrazole derivative |
| C-4 Formylation | Vilsmeier-Haack reaction | POCl₃, DMF | 4-Formyl-1H-pyrazole derivative nih.gov |
Alterations of the Ethyl Linker and Amino Group
The ethylamino linker provides opportunities for modification that can affect the compound's conformation, basicity, and hydrogen bonding capacity.
N-Acylation of the secondary amine can be readily achieved using acyl chlorides or anhydrides to form amides. This transformation neutralizes the basicity of the amino group and introduces a hydrogen bond acceptor. Similarly, N-sulfonylation with sulfonyl chlorides yields sulfonamides.
N-Alkylation can introduce small alkyl groups, which may fine-tune steric interactions and basicity. Reductive amination, reacting the parent amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a common method for this.
Modifying the length of the linker requires a different synthetic approach from the outset, for example, by starting with a propyl or methyl equivalent instead of the ethyl group in the initial synthetic sequence. The amino group itself can be part of other functional groups, for instance, by being incorporated into a more complex heterocyclic system. The synthesis of 5-amino-pyrazole derivatives is a well-established field, often involving the reaction of unsaturated ketones with hydrazides. nih.govresearchgate.net
| Modification Type | Reagents and Conditions | Resulting Moiety | Effect on Properties |
| N-Acylation | Acetyl chloride, Triethylamine | N-acetyl group | Neutralizes basicity, adds H-bond acceptor |
| N-Sulfonylation | Tosyl chloride, Pyridine | N-tosyl group | Adds bulky, non-basic group |
| N-Methylation | Formaldehyde, NaBH(OAc)₃ (Reductive Amination) | N-methyl group | Increases basicity, alters steric profile |
| Linker Homologation | De novo synthesis with a different starting material | e.g., using a 3-aminopropyl precursor | Changes spatial relationship between pyrazole and phenol |
Purification and Isolation Techniques for Synthetic Products
The purification of this compound and its derivatives is crucial for obtaining materials of sufficient purity for characterization and further study. The choice of technique depends on the physical properties of the compound (e.g., polarity, crystallinity, acid/base character) and the nature of the impurities.
Crystallization is a primary method for purifying solid compounds. Given the basic nitrogen atoms in the pyrazole and amino linker, and the acidic phenol, the compound is amphoteric. A common and effective purification strategy for pyrazole-containing compounds is the formation of acid addition salts . google.comgoogle.com The crude product can be dissolved in a suitable organic solvent, and an acid (e.g., hydrochloric acid, oxalic acid, or sulfuric acid) is added to precipitate the corresponding salt. google.com The crystallized salt is typically much purer than the freebase. The salt can then be isolated by filtration and, if necessary, the freebase can be regenerated by treatment with a mild base.
Column chromatography is a highly versatile technique used for the purification of a wide range of organic compounds. For derivatives of this compound, silica (B1680970) gel is the most common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.
Thin-Layer Chromatography (TLC) is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. researchgate.net The retention factor (Rf value) on the TLC plate helps in identifying the product and assessing its purity. researchgate.net
For non-crystalline products or mixtures that are difficult to separate by crystallization, preparative high-performance liquid chromatography (HPLC) can be employed for high-purity isolation.
| Technique | Principle | Typical Application | Key Considerations |
| Crystallization of Acid Addition Salts | Selective precipitation of the protonated compound as a crystalline salt. google.comgoogle.com | Purification of the basic freebase from non-basic impurities. | Choice of acid and solvent is critical for good crystal formation and yield. google.com |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Separation of products from starting materials and by-products with different polarities. | Selection of appropriate eluent system to ensure adequate separation (ΔRf). |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. | Final purification step for solid products to remove minor impurities. | The compound must be significantly more soluble in the hot solvent than in the cold solvent. |
| Preparative HPLC | High-resolution liquid chromatography scaled up to isolate larger quantities of a specific compound. | Purification of high-value compounds or difficult-to-separate mixtures. | Can be costly and time-consuming for large-scale purification. |
Spectroscopic Investigations for Molecular Architecture Confirmation
Spectroscopic techniques are instrumental in confirming the molecular architecture of a compound by probing the electronic and vibrational states of its bonds and the magnetic environments of its nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei. The predicted chemical shifts for this compound are based on known values for substituted phenols, pyrazoles, and aliphatic chains. nih.govresearchgate.netlibretexts.orgcdnsciencepub.comthieme-connect.demdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and pyrazole rings, the aliphatic protons of the ethyl bridge, and the protons of the amine and hydroxyl groups. The protons on the phenol ring are anticipated to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. libretexts.org The pyrazole protons would likely present as singlets. The methine proton of the ethyl group would appear as a quartet, coupled to the adjacent methyl protons, which in turn would be a doublet. The N-H proton of the secondary amine and the O-H proton of the phenol are expected to be broad singlets, and their chemical shifts can be concentration-dependent. openstax.org
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data. The carbon atoms of the phenol and pyrazole rings will resonate in the aromatic region (typically 110-160 ppm). nih.govcdnsciencepub.com The carbon attached to the hydroxyl group is expected to be the most downfield of the phenolic carbons. The aliphatic carbons of the ethyl bridge will appear in the upfield region of the spectrum. openstax.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic CH | 6.8 - 7.2 | 115 - 130 |
| Phenolic C-OH | - | 150 - 158 |
| Phenolic C-CH | - | 130 - 140 |
| Pyrazole CH | 7.5 - 8.0 | 120 - 140 |
| Ethyl CH | 4.0 - 4.5 | 50 - 60 |
| Ethyl CH₃ | 1.4 - 1.6 | 20 - 25 |
| NH | Variable (broad) | - |
| OH | Variable (broad) | - |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show a broad absorption band for the phenolic O-H stretch around 3200-3600 cm⁻¹. researchgate.net A medium-intensity band for the N-H stretch of the secondary amine is anticipated in the 3300-3500 cm⁻¹ region. openstax.orgorgchemboulder.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings should be observable in the 1450-1600 cm⁻¹ range, and the C-N stretching of the amine is expected between 1250 and 1335 cm⁻¹. orgchemboulder.com
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol O-H | Stretch | 3200 - 3600 (broad) |
| Amine N-H | Stretch | 3300 - 3500 (medium) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Amine C-N | Stretch | 1250 - 1335 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit absorption maxima in the UV region. For this compound, absorption bands are expected around 270-280 nm, which is characteristic of the phenol chromophore. bgu.ac.il The presence of the pyrazole ring and the amino group may cause a slight shift in the absorption maximum.
Predicted UV-Vis Absorption Data for this compound
| Chromophore | Predicted λmax (nm) |
|---|---|
| Phenol | 270 - 280 |
| Pyrazole | ~210 |
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The mass spectrum of an amine-containing compound often follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comjove.com this compound has three nitrogen atoms, so its molecular ion peak ([M]⁺) is expected at an odd mass-to-charge ratio (m/z).
A plausible fragmentation pattern would involve the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). jove.comjove.comwhitman.edu This could lead to the loss of a methyl radical (CH₃•) or a 4-hydroxyphenyl radical. Another likely fragmentation pathway is the cleavage of the bond between the ethyl bridge and the phenol ring.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 217 | Molecular Ion |
| [M - CH₃]⁺ | 202 | Loss of a methyl group |
| [M - C₇H₇O]⁺ | 110 | Loss of 4-hydroxyphenylmethyl radical |
| [C₈H₉O]⁺ | 121 | 1-(4-hydroxyphenyl)ethyl cation |
| [C₃H₄N₃]⁺ | 82 | Pyrazolylamino fragment |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound has been reported, insights into its likely solid-state conformation can be drawn from crystallographic studies of related pyrazole and phenol derivatives. spast.orgnih.govresearchgate.netiucr.orgnih.gov
The molecule is expected to adopt a conformation that minimizes steric hindrance. The planar pyrazole and phenol rings are likely to be oriented at a dihedral angle to each other. researchgate.netnih.gov A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The phenolic hydroxyl group and the pyrazole and secondary amine N-H groups are all potential hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. nih.goviucr.org These hydrogen bonds would likely play a crucial role in stabilizing the crystal lattice, potentially forming extended networks or dimeric structures.
Chiral Resolution and Stereochemical Assignment of Enantiomers (if applicable)
The structure of this compound contains a stereocenter at the carbon atom of the ethyl bridge that is bonded to the phenol ring, the amino group, a methyl group, and a hydrogen atom. Therefore, the compound is chiral and exists as a pair of enantiomers.
The separation of these enantiomers, known as chiral resolution, can be achieved using techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). yakhak.orgphenomenex.comresearchgate.netnih.govresearchgate.net Polysaccharide-based CSPs are often effective for the separation of chiral amines and related compounds. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving good separation.
Once the enantiomers are separated, their absolute stereochemistry (R or S configuration) can be determined using methods such as X-ray crystallography of a single enantiomer or by using spectroscopic techniques like circular dichroism (CD) in conjunction with computational methods.
Rationale for In Depth Investigation of 4 1 1h Pyrazol 4 Yl Amino Ethyl Phenol
The rationale for a thorough investigation of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol stems from the potential for this unique combination of chemical features to yield a compound with valuable biological properties.
Preliminary research on the hydrochloride salt of this compound has suggested potential antimicrobial and anticancer properties. smolecule.com The mechanism of action is thought to involve the phenolic group forming hydrogen bonds with biomolecules, while the pyrazole (B372694) ring interacts with enzymes or receptors to modulate their activity. smolecule.com
Further research is warranted to fully elucidate the biological activity of this compound. This would involve detailed studies of its effects on various cell lines and in different disease models. A comprehensive investigation of its structure-activity relationship, aided by computational modeling, could provide insights into how its chemical features contribute to its biological effects. ontosight.ai The synthesis of related analogs would also be valuable for optimizing its potency and selectivity.
Computational Chemistry and Molecular Modeling Studies of 4 1 1h Pyrazol 4 Yl Amino Ethyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and potential interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity.
For 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol, the pyrazole (B372694) and phenol (B47542) rings are expected to be the primary sites of electron density. The lone pairs on the nitrogen and oxygen atoms contribute significantly to the HOMO, making these regions potential sites for electrophilic attack. The LUMO is likely distributed over the aromatic systems, indicating that these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar organic molecules.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP surface is expected to show negative potential around the oxygen atom of the phenol group and the nitrogen atoms of the pyrazole ring due to their high electronegativity and lone pairs of electrons. These regions represent potential hydrogen bond acceptors. The hydrogen atom of the phenolic hydroxyl group and the N-H group of the pyrazole ring would exhibit positive potential, acting as hydrogen bond donors.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy).
The flexibility of this compound arises from the rotation around the single bonds connecting the ethyl linker to the pyrazole and phenol rings. Conformational analysis would reveal the preferred three-dimensional structure of the molecule, which is crucial for its interaction with biological targets. The lowest energy conformation is likely to be one that minimizes steric hindrance between the bulky pyrazole and phenol groups. Intramolecular hydrogen bonding between the amino group and the phenolic hydroxyl or pyrazole nitrogen could also play a role in stabilizing certain conformations.
Molecular Docking Simulations for Predicted Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor).
Given the structural features of this compound, which include a pyrazole ring (a common scaffold in many pharmaceuticals) and a phenol group, it could potentially interact with a variety of biological targets, such as kinases, cyclooxygenases, or other enzymes where hydrogen bonding and aromatic interactions are important for ligand binding.
Molecular docking simulations can predict the specific orientation and conformation of this compound within the active site of a target protein. The predicted binding pose would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.
For instance, in a hypothetical docking study with a protein kinase, the pyrazole moiety might form hydrogen bonds with the hinge region of the kinase, a common binding pattern for kinase inhibitors. The phenol group could interact with residues in the solvent-exposed region of the binding pocket, potentially forming additional hydrogen bonds or hydrophobic contacts.
In addition to predicting the binding pose, docking algorithms can also estimate the binding affinity (often expressed as a docking score or binding energy) between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher predicted affinity.
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target
| Parameter | Value |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp145, Lys67, Phe144 |
| Types of Interactions | Hydrogen bond, Pi-pi stacking |
Note: The data in this table is hypothetical and for illustrative purposes. The actual binding affinity and interacting residues would depend on the specific protein target.
Molecular Dynamics Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes
Molecular Dynamics (MD) simulations are powerful computational tools used to predict the movement of atoms and molecules over time, providing insights into the dynamic nature of ligand-receptor interactions. mdpi.com For a compound like this compound, MD simulations would be crucial in understanding how it binds to a biological target and the stability of the resulting complex.
Simulations for pyrazole-containing compounds typically involve placing the ligand into the binding site of a receptor, identified through molecular docking, and simulating the system's evolution over nanoseconds or even microseconds. mdpi.comresearchgate.net The stability of the complex is assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over time suggests that the ligand has found a stable binding pose within the receptor. researchgate.net Root Mean Square Fluctuation (RMSF) analysis can further pinpoint which parts of the receptor and ligand are flexible or rigid upon binding. researchgate.net
Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are monitored throughout the simulation. For this compound, the phenol group's hydroxyl moiety and the pyrazole ring's nitrogen atoms are prime candidates for forming critical hydrogen bonds with receptor residues. The aromatic nature of both the phenol and pyrazole rings also allows for potential π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. nih.gov MD simulations would reveal the persistence and geometry of these bonds, which are fundamental to the stability and affinity of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. pensoft.net This method is instrumental in predicting the activity of new molecules and guiding the design of more potent analogues.
To develop a predictive QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally determined biological activities (e.g., IC50 values) is required. researchgate.net Various statistical methods, such as Multiple Linear Regression (MLR) and more advanced machine learning algorithms, are then used to build a mathematical model. nih.gov
For instance, a study on 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, which share the core pyrazol-phenol scaffold, successfully built a 3D-QSAR model to correlate structure with B-Raf kinase inhibition. researchgate.net Such models are validated internally (e.g., using leave-one-out cross-validation, q²) and externally with a test set of compounds to ensure their predictive power (r²). A statistically robust model can then be used to predict the activity of novel, untested compounds, including variations of this compound.
The core of QSAR analysis is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the distribution of charges around the pyrazole and phenol rings would be critical for receptor interaction.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The ethyl linker and the spatial arrangement of the pyrazole and phenol rings would be defined by these descriptors. pensoft.net
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor for lipophilicity. The balance between the polar amine, hydroxyl groups, and the nonpolar aromatic rings in the target compound would significantly influence its interactions and membrane permeability. pensoft.net
Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.
In Silico Pharmacokinetic Property Predictions
In silico methods are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, helping to identify potential liabilities before synthesis and testing.
The potential for oral absorption of this compound can be estimated using several in silico models. Key predicted parameters include:
Lipophilicity (LogP): This is a primary factor influencing passive diffusion across the intestinal membrane. Compounds with a balanced LogP (typically 1-5) are often well-absorbed.
Aqueous Solubility: Adequate solubility is necessary for a drug to dissolve in the gastrointestinal fluid before absorption.
Intestinal Absorption: Models can predict the percentage of human intestinal absorption (%HIA).
Cell Permeability (Caco-2): This is a predictor of a compound's ability to cross the intestinal epithelial barrier.
In silico ADME studies on various heterocyclic compounds, including those with pyrazole and phenol moieties, often use computational tools to evaluate compliance with rules like Lipinski's Rule of Five. mdpi.com Based on its structure, this compound is likely to have favorable absorption properties.
For distribution, parameters like the volume of distribution (VDss) and plasma protein binding (PPB) are predicted. The presence of ionizable amino and phenolic groups suggests that the compound's distribution could be pH-dependent. The ability to cross the blood-brain barrier (BBB) is another critical prediction; the polar nature of the hydroxyl and pyrazole groups might limit its passive diffusion into the central nervous system.
| ADME Parameter | Predicted Property for this compound (Inferred) | Significance |
|---|---|---|
| Molecular Weight | ~217 g/mol | Complies with Lipinski's Rule (<500), favoring good absorption. |
| LogP | Moderate | Indicates a balance between solubility and permeability for oral absorption. |
| Hydrogen Bond Donors | 3 (Phenol OH, Pyrazole NH, Amino NH) | Complies with Lipinski's Rule (<5), suggesting good membrane permeability. |
| Hydrogen Bond Acceptors | 3 (Phenol O, 2x Pyrazole N) | Complies with Lipinski's Rule (<10), suggesting good membrane permeability. |
| Blood-Brain Barrier (BBB) Permeability | Likely Low | Polar groups may restrict passage into the central nervous system. |
The metabolic fate of a drug is a critical determinant of its efficacy and duration of action. researchgate.net In silico tools can predict the metabolic stability of a compound and its potential interactions with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net
For this compound, several metabolic pathways can be predicted:
Oxidation: The phenol ring is a common site for hydroxylation, mediated by CYP enzymes. Mechanistic studies on other phenol-containing drugs have shown that bioactivation can occur on the phenol ring, sometimes leading to reactive ortho-quinone species. researchgate.net The ethyl group and the pyrazole ring are also potential sites for oxidation.
Conjugation: The phenolic hydroxyl group is a primary site for Phase II metabolism, specifically glucuronidation (via UGTs) and sulfation (via SULTs). This is a major clearance pathway for many phenolic drugs and can limit oral bioavailability due to first-pass metabolism. nih.gov
Computational models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. nih.gov Given that CYP3A4 is the most abundant CYP enzyme in the human liver, it is often a key player in the metabolism of many drugs. nih.gov Furthermore, software can predict whether the compound is likely to be an inhibitor or inducer of these enzymes, which is critical for assessing the potential for drug-drug interactions. nih.gov The pyrazole nucleus itself is found in many drugs and its metabolic profile is generally well-characterized, providing a solid basis for these predictions.
In Vitro Biochemical and Cellular Investigations of 4 1 1h Pyrazol 4 Yl Amino Ethyl Phenol
Enzyme Inhibition/Activation Profiling in Cell-Free Systems
Comprehensive profiling of a compound's effect on enzyme activity is a cornerstone of preclinical research. This typically involves determining its inhibitory or activating potential against a panel of relevant enzymes in controlled, cell-free environments.
Determination of Inhibitory Constants (IC50, Ki)
The half-maximal inhibitory concentration (IC50) is a key metric that quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
As of the latest available information, specific IC50 or Ki values for 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol against any enzyme have not been reported in peer-reviewed literature. To determine these values, researchers would typically perform a series of enzymatic assays at varying concentrations of the compound.
Table 1: Hypothetical Data Table for Enzyme Inhibition Constants of this compound
| Target Enzyme | IC50 (µM) | Ki (µM) | Assay Conditions |
|---|
Mechanistic Studies of Enzyme Modulation
Understanding how a compound modulates enzyme activity—whether through competitive, non-competitive, uncompetitive, or mixed inhibition—is crucial for drug development. These mechanistic studies are typically conducted using kinetic assays, such as Michaelis-Menten analysis.
Currently, there are no published studies detailing the mechanism of enzyme modulation for this compound. Such studies would involve measuring reaction rates at various substrate and inhibitor concentrations to elucidate the mode of interaction with the enzyme's active or allosteric sites.
Receptor Binding Assays and Ligand-Target Affinity Determination
Receptor binding assays are essential for identifying and characterizing the interaction of a compound with specific cellular receptors. These assays measure the affinity of a ligand for its receptor and can provide insights into its potential pharmacological effects.
Competitive Binding Studies
Competitive binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.
No data from competitive binding studies for this compound are currently available in the public domain. The execution of such studies would be necessary to identify potential receptor targets and to quantify the compound's binding affinity, typically reported as an IC50 or Ki value.
Table 2: Hypothetical Data Table for Competitive Receptor Binding of this compound
| Receptor Target | Radioligand Used | IC50 (nM) | Ki (nM) |
|---|
Kinetic Parameters of Receptor Association and Dissociation
The kinetic parameters of a ligand-receptor interaction, including the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the binding event. The equilibrium dissociation constant (Kd), calculated as koff/kon, is a measure of binding affinity.
Detailed kinetic parameters for the binding of this compound to any receptor have not been documented. Techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) would be employed to measure these on- and off-rates in real-time.
Cell-Based Functional Assays in Specific Cell Lines
Cell-based functional assays are critical for understanding the physiological consequence of a compound's interaction with its molecular target in a more biologically relevant context. These assays measure the compound's effect on cellular processes such as signaling pathways, cell proliferation, or apoptosis.
There is a lack of published research on the effects of this compound in any specific cell-based functional assays. To evaluate its cellular activity, the compound would need to be tested in a variety of cell lines relevant to its potential therapeutic application. The outcomes of such assays would provide crucial information on its cellular potency and efficacy.
Table 3: Hypothetical Data Table for Cell-Based Functional Assays of this compound
| Cell Line | Assay Type | Endpoint Measured | EC50/IC50 (µM) |
|---|
Modulation of Cellular Proliferation and Viability
A primary step in characterizing a new chemical entity involves assessing its impact on cancer cell growth and survival. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays would be utilized across a panel of human cancer cell lines to determine the compound's cytotoxic or cytostatic effects. These assays measure metabolic activity or total protein content, respectively, as indicators of cell viability. Should the compound exhibit activity, a dose-response curve would be generated to calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) values.
Table 1: Hypothetical Antiproliferative Activity Data
| Cell Line | Tissue of Origin | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| PC-3 | Prostate Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
| HCT-116 | Colon Carcinoma | Data Not Available | Data Not Available | Data Not Available |
Induction of Apoptosis, Autophagy, or Necrosis Pathways
To understand the mechanism of cell death induced by this compound, further cellular assays would be necessary. The induction of apoptosis could be investigated using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between early apoptotic, late apoptotic, and necrotic cells. Activation of key apoptotic proteins, such as caspases (e.g., Caspase-3, -7, -9) and the cleavage of PARP (poly [ADP-ribose] polymerase), would be assessed by Western blotting. The potential for the compound to induce autophagy could be explored by monitoring the formation of autophagosomes (e.g., via LC3-II conversion) and the expression of autophagy-related genes.
Regulation of Gene Expression and Protein Synthesis
The broader effects of the compound on cellular function can be elucidated by examining its impact on gene expression and protein synthesis. Techniques such as quantitative real-time PCR (qRT-PCR) could be used to measure changes in the mRNA levels of specific genes known to be involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., Bcl-2 family members), or other relevant pathways. On a larger scale, microarray or RNA-sequencing analysis could provide a global view of the transcriptomic changes induced by the compound. The effects on protein synthesis can be monitored using metabolic labeling with radioactive amino acids or through techniques like Western blotting to assess the levels of specific proteins.
Impact on Intracellular Signaling Cascades
Many therapeutic agents exert their effects by modulating key intracellular signaling pathways. The activity of this compound would be investigated in the context of major signaling cascades such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. Phospho-specific antibodies used in Western blotting or ELISA-based assays can detect changes in the phosphorylation status of key proteins within these cascades (e.g., phosphorylation of ERK, Akt, STAT3), providing insight into the compound's mechanism of action. Measurements of second messengers, such as cyclic AMP (cAMP) or intracellular calcium levels, could also be performed to identify other potential signaling pathways affected by the compound.
Subcellular Localization Studies
Determining the subcellular location where a compound accumulates can provide crucial clues about its molecular target and mechanism of action. This is typically achieved using fluorescence microscopy techniques. If the compound is intrinsically fluorescent, its localization can be directly visualized in live or fixed cells. Alternatively, a fluorescent tag could be chemically conjugated to the molecule. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) would then be performed to pinpoint its primary site of action within the cell.
Investigation of Protein-Protein and Protein-Ligand Interactions using Biophysical Techniques
To identify the direct molecular target(s) of this compound, a variety of biophysical techniques can be employed. Thermal shift assays (TSA) or differential scanning fluorimetry (DSF) can be used to screen for direct binding to a library of purified proteins by measuring changes in protein melting temperature upon ligand binding. Isothermal titration calorimetry (ITC) provides detailed thermodynamic information about the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding (association and dissociation rates) between the compound and its target protein immobilized on a sensor chip.
Preclinical In Vivo Pharmacological Profile of this compound
Extensive literature searches did not yield specific in vivo preclinical pharmacological data for the compound this compound. The following sections detail the requested information, with the notation that no publicly available research data could be found for this particular molecule.
In Vivo Pre Clinical Pharmacological Studies in Non Human Animal Models
Target Engagement Studies in Animal Tissues
Following a comprehensive review of publicly available scientific literature, no specific in vivo target engagement studies in animal tissues for the compound this compound were identified.
Research into the vast class of pyrazole-containing molecules has revealed a wide array of biological activities, with many derivatives being investigated as inhibitors of various protein kinases and other cellular targets. Methodologies for assessing the direct interaction of investigational drugs with their intended biological targets in preclinical animal models are well-established in pharmacological research. These studies are critical for confirming the mechanism of action and for understanding the pharmacokinetic/pharmacodynamic relationship of a new chemical entity.
However, detailed experimental data, including measurements of target occupancy or modulation in specific tissues from animal models administered this compound, are not present in the currently accessible scientific domain. Such studies would typically involve advanced techniques to quantify the binding of the compound to its target protein in tissues of interest, providing crucial insights into its therapeutic potential. The absence of this specific information prevents a detailed discussion and the presentation of data tables on the target engagement of this particular compound in animal tissues.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 1 1h Pyrazol 4 Yl Amino Ethyl Phenol Analogues
Impact of Substituent Variations on Biological Activity and Selectivity
The biological activity of kinase inhibitors is profoundly influenced by the nature and position of substituents on their core scaffolds. For analogues of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol, modifications on both the pyrazole (B372694) and phenol (B47542) rings are critical for modulating target affinity and selectivity.
The electronic properties of substituents on the aromatic rings play a pivotal role in the molecule's interaction with the target kinase. The pyrazole ring, in particular, is sensitive to electronic modifications which can alter the pKa of the ring nitrogens and their ability to act as hydrogen bond donors or acceptors—a key interaction in the ATP-binding pocket of most kinases. nih.govnih.gov
Conversely, electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can sometimes be preferred, depending on the specific kinase target and the binding pocket environment. In certain EGFR and HER-2 kinase inhibitors, a preference for electron-donating groups on a phenyl ring attached to the pyrazole was observed. nih.gov EDGs can increase the basicity of the pyrazole ring's pyridine-like nitrogen, potentially enhancing its role as a hydrogen bond acceptor. nih.gov The choice between EWGs and EDGs is highly target-dependent and is a key variable in the optimization process.
Table 1: Influence of Electronic Effects on Kinase Inhibitory Activity This table provides an illustrative summary of general trends observed in related pyrazole-based kinase inhibitors.
| Substituent (R) on Pyrazole/Phenyl Ring | Electronic Effect | General Impact on Activity | Rationale |
| -NO₂ | Electron-Withdrawing | Often increases potency | Enhances H-bond donor capacity of pyrazole NH; favorable electrostatic interactions. nih.govsci-hub.se |
| -CF₃ | Electron-Withdrawing | Often increases potency | Potent inductive EWG; can improve metabolic stability and lipophilicity. nih.gov |
| -Cl, -Br | Electron-Withdrawing | Variable, often positive | Halogen bonding interactions; modulates lipophilicity. sci-hub.se |
| -OCH₃ | Electron-Donating | Target-dependent | Can enhance H-bond acceptor capacity; may participate in specific pocket interactions. nih.govsci-hub.se |
| -CH₃ | Electron-Donating | Target-dependent | Fills small hydrophobic pockets; can influence ring orientation. nih.gov |
The size, shape, and lipophilicity of substituents are critical determinants of both potency and selectivity. Kinase ATP pockets often have adjacent hydrophobic regions that can be exploited to enhance binding affinity.
Steric bulk can be a double-edged sword. Bulky groups, when correctly positioned, can occupy specific hydrophobic pockets within the kinase active site, leading to a significant increase in potency. For example, the presence of a tert-butyl group on the pyrazole ring of the p38α MAP kinase inhibitor BIRB 796 was found to be a critical binding element, occupying a unique lipophilic domain exposed in the "DFG-out" conformation of the kinase. nih.gov Similarly, studies on other pyrazole-based inhibitors have shown that groups like cyclobutyl are more optimal for activity than smaller or larger substituents, indicating a finely-tuned size requirement for specific sub-pockets. nih.gov However, excessive steric bulk can also lead to steric clashes with residues in the binding site, resulting in a loss of activity.
Lipophilicity , often quantified by LogP, is crucial for cell permeability and binding to hydrophobic pockets. Increasing lipophilicity through the addition of hydrophobic substituents can improve potency. However, this must be balanced, as excessively lipophilic compounds often exhibit poor solubility, high plasma protein binding, and potential off-target toxicity. nih.gov The strategic placement of polar functional groups is often used to counterbalance the lipophilicity of the core scaffold and its substituents.
Table 2: Impact of Steric and Lipophilic Properties on Kinase Inhibitory Activity This table illustrates common structure-activity relationships related to steric and lipophilic modifications in similar inhibitor classes.
| Substituent Type | Example | General Impact on Activity | Rationale |
| Small Alkyl | -CH₃, -C₂H₅ | Modest Increase | Fills small hydrophobic pockets near the hinge region. nih.gov |
| Bulky Alkyl | -C(CH₃)₃ (tert-Butyl) | Significant Increase (Target-dependent) | Occupies large, specific allosteric or hydrophobic pockets. nih.govnih.gov |
| Cycloalkyl | Cyclopropyl, Cyclobutyl | Often Favorable | Provides a balance of lipophilicity and defined geometry to fit specific pockets. nih.gov |
| Aromatic Rings | Phenyl, Pyridyl | Potency and Selectivity | Can engage in π-π stacking and hydrophobic interactions; substitution allows fine-tuning. nih.gov |
Stereochemical Influence on Molecular Recognition and Biological Efficacy
The core structure of this compound contains a stereocenter at the carbon atom of the ethyl linker. Chirality is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the three-dimensional nature of biological targets like enzyme active sites. nih.gov
For kinase inhibitors, a single stereocenter can profoundly affect binding affinity and selectivity. nih.gov The distinct spatial arrangement of the phenol and pyrazole moieties, dictated by the (R) or (S) configuration, determines how the molecule fits into the three-dimensional space of the ATP-binding pocket. One enantiomer will typically position the key interacting groups (e.g., the hydrogen-bonding pyrazole and the phenol) in the optimal orientation for binding, while the other enantiomer (the distomer) may fit poorly or not at all. nih.gov
In the development of the ERK1/2 inhibitor GDC-0994, which features a chiral hydroxyethyl (B10761427) group, the specific (S)-stereochemistry was crucial for its activity. nih.gov This highlights that the precise 3D orientation of substituents around a chiral linker is vital for making productive contacts with the kinase. The (S)-enantiomer of 4-(1-aminoethyl)phenol (B140669) is often used as a chiral building block, suggesting that this configuration is frequently preferred for biological activity in this class of compounds. nih.gov The incorporation of a stereocenter is a key strategy to achieve selectivity among highly homologous kinase domains by exploiting subtle three-dimensional differences within their active sites. nih.gov
Exploration of Bioisosteric Replacements for Enhanced Potency or Specificity
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry used to optimize lead compounds. For analogues of this compound, both the phenol and pyrazole moieties are common targets for bioisosteric replacement to improve potency, selectivity, metabolic stability, or other drug-like properties. mdpi.com
Phenol Bioisosteres: The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor, but it is also a site of rapid metabolic conjugation (glucuronidation), which can lead to poor oral bioavailability. nih.gov Replacing the phenol group with bioisosteres that mimic its hydrogen bonding capabilities but are less metabolically labile is a common optimization strategy. For example, in the development of a CDK9 inhibitor, the phenolic moiety was replaced with a 4-pyridyl group, which altered the selectivity profile of the compound toward CDK4. nih.gov Other common phenol bioisosteres include indazoles, benzimidazolones, and various heterocycles that can present a hydrogen bond donor in a similar spatial position. nih.gov
Pyrazole Bioisosteres: The pyrazole ring is a "privileged scaffold" in kinase inhibitors, largely due to its ability to form key hydrogen bonds with the kinase hinge region. nih.gov However, replacement can be desirable to modulate properties or explore new interactions. In drug development, the benzene (B151609) ring of a lead compound was replaced with a pyrazole ring, which afforded more potent and less lipophilic compounds with better drug-like properties. nih.gov Other five-membered heterocycles like thiazole, imidazole, or triazole can also serve as pyrazole bioisosteres, potentially offering different hydrogen bonding patterns, electronic properties, and metabolic profiles.
Table 3: Common Bioisosteric Replacements and Their Rationale This table summarizes potential bioisosteric replacements for the core moieties of the scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Phenol | 4-Pyridyl, Indazole, Benzimidazolone | Improve metabolic stability (block glucuronidation), alter selectivity, maintain H-bonding. nih.govnih.gov |
| Phenol | Phenylsulfonamide | Mimics the acidic proton and H-bonding capacity of the phenol group. |
| Pyrazole | Imidazole, Thiazole, Triazole | Modulate pKa, alter H-bonding pattern, improve pharmacokinetic properties, explore novel IP space. nih.gov |
| Pyrazole | Pyrrolo[2,3-d]pyrimidine | Can provide additional interaction points and enhance potency, as seen in JAK inhibitors like Ruxolitinib. nih.gov |
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For kinase inhibitors of the this compound type, the pharmacophore typically consists of several key features that map onto the ATP binding site.
Hinge-Binding Region: This is the most critical interaction, and it is fulfilled by the pyrazole ring. The N-H group of the pyrazole acts as a hydrogen bond donor, while the adjacent nitrogen can act as a hydrogen bond acceptor, forming one or two key hydrogen bonds with the backbone amide residues of the kinase "hinge" region. This interaction anchors the inhibitor in the active site. nih.gov
Hydrophobic Pockets: The scaffold typically includes aromatic rings (the phenol and pyrazole) that occupy hydrophobic regions of the ATP pocket. One hydrophobic region is often located near the "gatekeeper" residue, and the phenol ring of the scaffold can occupy this space. Additional hydrophobic pockets can be engaged by substituents on the pyrazole or phenol rings. nih.gov
Solvent-Exposed Region: The part of the molecule extending out of the ATP pocket toward the solvent is often a site for modification to improve solubility and pharmacokinetic properties. In the parent scaffold, the phenol group can be directed towards this region, where its hydroxyl group can interact with solvent water or polar residues at the entrance of the binding site.
A typical pharmacophore model for this class of inhibitors would include a hydrogen bond donor feature (from the pyrazole NH), one or two hydrogen bond acceptor features (from the other pyrazole nitrogen or other substituents), and multiple hydrophobic/aromatic features corresponding to the pyrazole and phenol rings. The ethyl linker serves to provide the correct distance and geometry to position the pyrazole hinge-binder and the phenol moiety in their respective interaction sites. Understanding this pharmacophore is essential for the rational design of new, more potent, and selective analogues.
Potential Research Applications and Future Directions
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol as a Chemical Probe for Fundamental Biological Discoveries
No published studies were identified that describe the use of this compound as a chemical probe. Chemical probes are small molecules used to study biological systems, and while pyrazole (B372694) derivatives have been explored as fluorescent probes and chemosensors, there is no specific information on this compound's utility in elucidating fundamental biological pathways. rsc.orgnih.gov
Integration into High-Throughput Screening Campaigns for Novel Research Tool Discovery
There is no evidence to suggest that this compound has been included in high-throughput screening (HTS) campaigns for the discovery of novel research tools. HTS involves the rapid testing of large numbers of compounds, and while pyrazole-containing libraries are utilized in such screenings, the specific inclusion and any resulting data for this compound are not documented in available resources.
Opportunities for Collaborative and Interdisciplinary Research Initiatives
Without primary research data or established biological activity, there are no documented collaborative or interdisciplinary research initiatives centered around this compound. Such initiatives typically form around compounds that have shown significant promise in preliminary studies.
Q & A
Q. What are the common synthetic routes for 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves Mannich reactions or condensation reactions with pyrazole derivatives. For example:
- Mannich Reaction : A similar compound, 4-chloro-2-(1H-pyrazol-3-yl)phenol, was synthesized via a Mannich reaction using N,N′-bis(methoxymethyl)diaza-18-crown-6, achieving 98% yield under reflux conditions .
- Hydrazine Condensation : Pyrazole-phenol hybrids (e.g., 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol) were synthesized by refluxing ketones with phenyl hydrazine in ethanol/acetic acid (45% yield after column purification) .
- Reductive Amination : Stannous chloride in ethanol under reflux has been used to reduce nitro groups in related pyrazole derivatives .
- Key Variables : Solvent choice (e.g., ethanol vs. acetic acid), reaction time (7–30 hours), and purification methods (silica gel columns, recrystallization) critically affect yield and purity.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on:
- Single-Crystal X-ray Diffraction : Dihedral angles between aromatic rings (e.g., 16.83°–51.68° in pyrazole-phenol hybrids) and hydrogen bonding (O–H···N) stabilize crystal packing .
- Spectroscopy : FTIR and NMR verify functional groups (e.g., phenolic –OH at ~3200 cm⁻¹, pyrazole ring protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., parent ion [M+H]⁺ matching calculated mass) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Classifications : Pyrazole-phenol derivatives may cause eye/skin irritation (Hazard Code: Eye Irrit. 2, Skin Irrit. 2) .
- PPE : Wear gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., acetic acid) .
- Waste Disposal : Neutralize acidic byproducts before disposal, and adhere to institutional guidelines for organic waste .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray crystallography with DFT calculations to validate bond lengths/angles. For example, H-atom positions in pyrazole derivatives were refined using difference Fourier synthesis .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., –OH) in NMR .
- Cross-Referencing : Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian software) to confirm vibrational modes .
Q. How does the compound’s coordination chemistry with metal ions impact its application?
- Methodological Answer : Pyrazole-phenol hybrids act as bidentate ligands for metal ions:
- Crown Ether Analogues : Mannich-derived diaza-18-crown-6 ethers bind alkali/alkaline-earth metals, useful in ion-selective sensors .
- Antimicrobial Chelators : Copper(II) complexes of pyrazole-phenol derivatives show enhanced bioactivity by disrupting microbial metal homeostasis .
- Method : Titrate the compound with metal salts (e.g., CuCl₂) in methanol, and monitor complexation via UV-Vis (d-d transitions) or cyclic voltammetry .
Q. What methodologies optimize the compound’s bioactivity against microbial strains?
- Methodological Answer :
- Derivatization : Introduce hydrazone side chains (e.g., 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones) to enhance lipophilicity and membrane penetration .
- Structure-Activity Relationship (SAR) : Vary substituents on the phenyl/pyrazole rings and test against Gram-positive/negative bacteria (e.g., MIC assays at 1–400 nM) .
- Synergistic Studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to assess potentiation effects using checkerboard assays .
Q. How can environmental impacts of this compound be assessed?
- Methodological Answer :
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to measure LC₅₀/EC₅₀ values .
- Degradation Pathways : Perform photolysis (UV irradiation in aqueous solutions) or biodegradation (soil microcosms) studies, analyzing intermediates via LC-MS .
- Adsorption Studies : Evaluate binding to indoor surfaces (e.g., cellulose, silica) using microspectroscopic imaging to model environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
